8-Ethoxyquinoline-5-sulfonic acid hydrate

Beschreibung

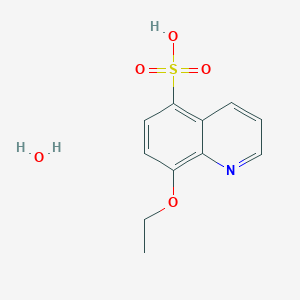

Chemical Structure and Properties 8-Ethoxyquinoline-5-sulfonic acid hydrate (CAS: 15301-40-3) is a quinoline derivative with an ethoxy group at the 8-position and a sulfonic acid group at the 5-position, forming a hydrate. Its molecular formula is C₁₁H₁₃NO₅S (anhydrous basis: C₁₁H₁₁NO₄S), and molecular weight is 243.24 g/mol (hydrated form) . It is typically stored in a dry environment at room temperature . The compound is soluble in water, making it suitable for applications in analytical chemistry, particularly in metal chelation and fluorescence-based detection .

Synthesis The synthesis involves sulfonation of 8-ethoxyquinoline. A related method for 8-methoxyquinoline-5-sulfonamide derivatives (Scheme 1 in ) suggests that sulfonation with chlorosulfonic acid (ClSO₃H) under controlled conditions yields the sulfonyl chloride intermediate, which is then hydrolyzed to the sulfonic acid hydrate .

Eigenschaften

IUPAC Name |

8-ethoxyquinoline-5-sulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;/h3-7H,2H2,1H3,(H,13,14,15);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUSFIPSFDZEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Regioselective Sulfonation Mechanism

The ethoxy group at position 8 directs electrophilic substitution to the ortho (position 5) and para (position 7) positions on the quinoline ring. Sulfonation with fuming sulfuric acid (65% oleum) at 60–120°C preferentially yields the 5-sulfonic acid derivative due to steric and electronic factors. The reaction proceeds via the formation of a sulfonic acid intermediate, which is subsequently neutralized to form the sodium salt.

Reaction Conditions

Work-Up and Isolation

After sulfonation, the reaction mixture is quenched in ice water to precipitate the sulfonic acid. Filtration and washing with cold water remove excess sulfuric acid. Neutralization with sodium hydroxide (1:1 molar ratio) yields the sodium salt, which crystallizes as a hydrate from aqueous solutions.

Alkali Fusion of Quinoline Sulfonic Acid Derivatives

Conversion to Hydroxyquinoline Intermediates

A critical step in synthesizing 8-ethoxyquinoline involves alkali fusion of quinoline sulfonic acids. For example, quinoline-8-sulfonic acid reacts with sodium hydroxide (1.2–2:1 NaOH:sulfonic acid ratio) at 250–290°C under semi-solid conditions to form 8-hydroxyquinoline. This method, while historically used for hydroxyquinolines, can be adapted for ethoxy derivatives by substituting the hydroxyl group with an ethoxy moiety.

Key Optimization Parameters

Ethoxylation of 8-Hydroxyquinoline

8-Hydroxyquinoline undergoes O-ethylation using ethyl bromide or diethyl sulfate in the presence of a base (e.g., K₂CO₃). The reaction is conducted in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours, achieving 60–75% yields. Subsequent sulfonation at position 5 follows the protocol in Section 1.

Direct Synthesis from Substituted Quinolines

Halogenation-Ethoxylation Sequence

An alternative route involves halogenating quinoline at position 8, followed by nucleophilic substitution with ethanolate. For example:

-

Chlorination: Quinoline reacts with phosphorus oxychloride (POCl₃) to form 8-chloroquinoline.

-

Ethoxylation: 8-Chloroquinoline is treated with sodium ethoxide (NaOEt) in ethanol under reflux, yielding 8-ethoxyquinoline.

Advantages

-

Avoids high-temperature alkali fusion.

-

Enables scalable production with >80% purity.

Industrial-Scale Production and Challenges

Process Intensification

Industrial methods prioritize short reaction times and continuous flow systems. For instance, mixing pre-heated sodium hydroxide (270°C) with quinoline-5-sulfonic acid in a semi-solid reactor achieves 90% conversion in <10 minutes.

Common Pitfalls

-

Over-Sulfonation: Excess oleum or prolonged reaction times lead to di-sulfonated byproducts.

-

Hydrate Stability: The sodium salt hydrate is hygroscopic, requiring anhydrous storage conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Sulfonation | 70–85 | 85–90 | High |

| Alkali Fusion | 60–75 | 75–80 | Moderate |

| Halogenation-Ethoxyl | 80–90 | 90–95 | High |

Analyse Chemischer Reaktionen

8-Ethoxyquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the sulfonic acid group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Fluorescent Probes for Metal Ion Detection

8-Ethoxyquinoline-5-sulfonic acid hydrate is primarily utilized as a fluorescent probe for the detection of metal ions. Its ability to form stable complexes with metal ions enhances the sensitivity and specificity of analytical methods. This characteristic is particularly useful in detecting trace metals in complex matrices, making it an invaluable tool in laboratories focused on environmental analysis and quality control in pharmaceuticals.

Case Study: Metal Ion Detection

A study demonstrated that this compound could effectively detect copper and iron ions in aqueous solutions, showcasing its potential for environmental monitoring and safety assessments in water quality testing .

Pharmaceutical Development

Enhancing Solubility and Bioavailability

In pharmaceutical formulations, this compound plays a crucial role in improving the solubility and bioavailability of active pharmaceutical ingredients (APIs). This is particularly important for drugs that exhibit poor solubility in water.

Case Study: Drug Formulation

Research indicated that incorporating this compound into drug formulations significantly improved the dissolution rates of certain APIs, leading to enhanced therapeutic efficacy .

Environmental Monitoring

Detection of Pollutants

The compound is employed in environmental monitoring to detect pollutants in water samples. Its ability to form complexes with various metal ions allows for reliable assessments of environmental health.

Case Study: Water Quality Assessment

In a field study, this compound was used to monitor heavy metal contamination in river water. The results indicated a strong correlation between the presence of specific metal ions and pollution levels, thereby aiding regulatory bodies in environmental protection efforts .

Biological Research

Studying Cellular Processes

In biological research, this compound serves as a tool for studying cellular processes, particularly the role of metal ions in biological systems. It has been instrumental in understanding how metal ion homeostasis affects cellular function and health.

Case Study: Antibacterial and Antitumor Activities

A study involving electrospun materials containing 8-ethoxyquinoline-5-sulfonic acid demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans. Furthermore, these materials exhibited cytotoxic effects against HeLa tumor cells, suggesting potential applications in wound dressings and cancer treatment .

Material Science

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for developing advanced materials such as coatings and sensors. Its incorporation into polymer matrices enhances the functional properties of these materials.

Case Study: Coatings Development

Research has shown that coatings developed with this compound exhibit improved resistance to corrosion and enhanced durability, making them ideal for industrial applications .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 8-Ethoxyquinoline-5-sulfonic acid hydrate involves its interaction with metal ions. The compound forms complexes with metal ions, which can be detected through fluorescence. This property is utilized in various analytical and diagnostic applications. The molecular targets and pathways involved include metal ion binding sites and fluorescence pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

8-Hydroxyquinoline-5-Sulfonic Acid Hydrate (Oxine-5-Sulfonic Acid)

- CAS : 84-88-8 (anhydrous), 207386-92-3 (hydrate).

- Molecular Formula: C₉H₇NO₄S·H₂O.

- Molecular Weight : 225.22 (anhydrous), 243.24 (hydrate).

- Key Differences :

5-Chloro-8-Hydroxyquinoline Sulfate

- CAS : 15164-40-4.

- Molecular Formula: C₉H₆ClNO·H₂SO₄.

- Key Differences :

8-Hydroxy-7-Iodoquinoline-5-Sulfonic Acid

- CAS : 547-91-1.

- Molecular Formula: C₉H₆INO₄S.

- Key Differences :

Sodium Salt Derivatives

8-Ethoxyquinoline-5-Sulfonic Acid Sodium Salt Hydrate

- CAS : 7246-07-3.

- Molecular Formula : C₁₁H₁₀NNaO₅S·xH₂O.

- Key Differences :

8-Hydroxyquinoline-5-Sulfonate Sodium Salt

- CAS : 84-88-8 (acid form); sodium salt variants vary.

- Applications : Preferred in pharmaceutical formulations due to reduced acidity compared to the free sulfonic acid .

Physicochemical Comparison

Biologische Aktivität

8-Ethoxyquinoline-5-sulfonic acid hydrate, also known as Actinoquinol, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

- Molecular Formula : C₁₁H₁₃NO₅S·H₂O

- Molecular Weight : 271.29 g/mol (anhydrous: 253.28 g/mol)

- CAS Number : 15301-40-3

- Melting Point : Approximately 296 °C (decomposes)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism includes:

- Metal Ion Complexation : The compound can chelate metal ions, which is significant in biological systems where metal ions play critical roles in enzymatic reactions.

- Antioxidant Activity : It exhibits properties that help mitigate oxidative stress by scavenging free radicals.

- Antimicrobial Effects : The sulfonic acid group enhances solubility and bioavailability, contributing to its antimicrobial potency.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 × 10⁻⁴ mg/mL |

| Escherichia coli | 1 × 10⁻⁴ mg/mL |

| Klebsiella pneumoniae | 1 × 10⁻⁵ mg/mL |

Studies indicate that the compound's efficacy against both Gram-positive and Gram-negative bacteria suggests potential as a broad-spectrum antimicrobial agent .

Antifungal Activity

Research has shown that this compound also exhibits antifungal properties, particularly against strains such as Candida albicans. The antifungal activity was assessed using disk diffusion methods, revealing inhibition zones comparable to standard antifungals .

Antitumor Activity

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines, including HeLa cells. The compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation has been suggested as a mechanism for its antitumor effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives of quinoline compounds, including this compound, against resistant bacterial strains. The results highlighted its potential as an alternative treatment option due to lower MIC values compared to traditional antibiotics .

- Antitumor Potential : Research involving HeLa cells showed that treatment with the compound resulted in significant cell death through apoptosis pathways. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a dose-dependent response .

Q & A

Q. What are the recommended synthetic routes for 8-ethoxyquinoline-5-sulfonic acid hydrate, and how can purity be optimized?

Methodological Answer:

- Synthesis : Start with quinoline sulfonation at the 5-position using concentrated sulfuric acid or oleum, followed by ethoxylation at the 8-position via nucleophilic substitution (e.g., reacting with ethyl bromide in alkaline conditions). Monitor reaction progress with TLC or HPLC .

- Purification : Recrystallize from ethanol-water mixtures to remove unreacted precursors. Use ion-exchange chromatography to separate sulfonic acid byproducts. Validate purity via melting point analysis and HPLC (≥98% purity threshold) .

Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

- Solubility : Perform gradient solubility tests in polar solvents (water, DMSO) and non-polar solvents (hexane) at 25°C and 40°C. Use UV-Vis spectroscopy to quantify saturation points. Note that sulfonic acid derivatives generally exhibit high aqueous solubility due to ionic interactions .

- Stability : Conduct accelerated degradation studies under acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 14 days. Analyze degradation products via LC-MS. Store the compound in anhydrous, sealed containers at room temperature to prevent hydration loss .

Q. What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR : Use H NMR to confirm ethoxy (-OCHCH) and sulfonic acid (-SOH) groups. The quinoline aromatic protons should show distinct splitting patterns in DO due to deshielding .

- FT-IR : Identify sulfonic acid S=O stretching (∼1220 cm) and C-O-C stretching (∼1050 cm) bands. Compare with reference spectra from NIST databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts in sulfonation)?

Methodological Answer:

- Hypothesis Testing : Replicate conflicting studies under controlled conditions (e.g., humidity, catalyst purity). Use DOE (Design of Experiments) to isolate variables like temperature or reagent stoichiometry .

- Analytical Triangulation : Cross-validate results using complementary techniques (e.g., X-ray crystallography for byproduct identification, GC-MS for volatile intermediates). Reference computational models (DFT) to predict reaction pathways .

Q. What strategies optimize the compound’s integration into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

- Ligand Design : Modify the ethoxy group’s steric bulk to enhance MOF porosity. Use microwave-assisted synthesis to improve crystallinity .

- Performance Metrics : Evaluate catalytic efficiency via turnover frequency (TOF) in model reactions (e.g., oxidation of benzyl alcohol). Characterize MOF stability using TGA and PXRD post-reaction .

Q. How should researchers address missing thermodynamic data (e.g., boiling point) in experimental design?

Methodological Answer:

- Proxy Estimation : Apply group contribution methods (e.g., Joback-Reid) to predict boiling points based on molecular structure. Validate with differential scanning calorimetry (DSC) for decomposition thresholds .

- Error Mitigation : Design experiments with redundant safety margins (e.g., use lower temperature ranges for distillation). Document assumptions transparently in computational models .

Q. What theoretical frameworks explain the compound’s electronic properties for photochemical studies?

Methodological Answer:

- Computational Modeling : Perform TD-DFT calculations to simulate UV-Vis absorption spectra. Correlate with experimental data to identify charge-transfer transitions involving the sulfonic acid and quinoline moieties .

- Experimental Validation : Use femtosecond transient absorption spectroscopy to probe excited-state dynamics. Compare with analogous hydroxyquinoline derivatives to isolate ethoxy group effects .

Methodological Best Practices

- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify outliers in solubility or reactivity datasets. Use software like OriginLab for nonlinear regression modeling .

- Ethical Documentation : Maintain detailed lab notebooks with raw data, instrument parameters, and environmental conditions. Reference established protocols (e.g., ACS guidelines) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.